Comparative Binding Affinity: S55746 vs. Venetoclax for Wild-Type BCL-2
S55746 is a potent BCL-2 binder with a reported Ki of 1.3 nM. While this value is lower than the picomolar affinity reported for venetoclax (<0.01 nM) , a head-to-head SPR competition study provides more nuanced data. In a steady-state competition SPR assay using wild-type BCL-2, the derived mean KI value for S55746 was 0.36 nM, compared to a mean KI of 0.018 nM for venetoclax [1]. This confirms that while venetoclax exhibits higher affinity, S55746's nanomolar potency is firmly within a functionally relevant range for robust target engagement. Furthermore, hydrogen-deuterium exchange mass spectrometry (HDX-MS) reveals that venetoclax more strongly impacts the protein backbone compared to S55746, indicating a distinct and potentially less perturbing binding mode for S55746 [2].
| Evidence Dimension | Binding Affinity (KI) to wild-type BCL-2 |
|---|---|
| Target Compound Data | KI = 0.36 nM (SPR) |
| Comparator Or Baseline | Venetoclax (ABT-199): KI = 0.018 nM (SPR) |
| Quantified Difference | Venetoclax has ~20-fold higher affinity in this assay |
| Conditions | Steady-state competition surface plasmon resonance (SPR) with BCL-2 and BIMBH3 peptide |
Why This Matters
S55746's distinct binding mode, characterized by its nanomolar affinity and differential impact on BCL-2 conformation, provides a valuable alternative tool for probing BCL-2 function, especially in contexts where the high-affinity binding of venetoclax might be a confounding variable.
- [1] Blombery P, et al. Acquisition of the recurrent G101V mutation in BCL2 confers resistance to venetoclax in patients with progressive chronic lymphocytic leukemia. Nat Commun. 2019;10(1):1481. View Source
- [2] Mistarz UH, et al. Hydrogen/Deuterium Exchange and Protein Oxidative Footprinting with Mass Spectrometry Collectively Discriminate the Binding of Small-Molecule Therapeutics to Bcl-2. Anal Chem. 2025. View Source
